Naphth[2,3-c]acridine-5,8,14(13H)-trione
Description
Historical Context of Polycyclic Aromatic Nitrogen Heterocycles Research
The field of polycyclic aromatic nitrogen heterocycles (PANHs) traces its origins to the 19th century with the isolation of acridine (B1665455) from coal tar in 1870 by Carl Gräbe and Heinrich Caro. chemeurope.come-bookshelf.dewikipedia.org Initially named for its acrid smell and irritating effect on the skin, acridine's discovery marked the beginning of extensive research into this class of compounds. chemeurope.come-bookshelf.de Early studies focused on the fundamental chemistry of these molecules, including their synthesis and basic reactivity. The structural relationship of acridine to anthracene, with a central CH group replaced by a nitrogen atom, was a key area of investigation. wikipedia.org
Over the decades, the development of more sophisticated analytical techniques has allowed for a deeper understanding of the structure and properties of PANHs. These compounds, which are characterized by fused aromatic rings containing at least one nitrogen atom, have been identified in various environmental samples, including airborne particulates and river systems. e-bookshelf.deacs.orgnih.gov The study of PANHs has expanded significantly, driven by their diverse chemical properties and the recognition of their presence and formation in environments ranging from terrestrial to interstellar. rsc.org
Significance of the Acridine and Naphthacridine Molecular Scaffolds in Modern Chemistry
Acridine and its more complex analogue, naphthacridine, represent privileged scaffolds in modern chemistry, with significant applications in both medicinal chemistry and materials science. rsc.orgnih.govresearchgate.net The planar structure of these molecules allows them to intercalate between the base pairs of DNA, a fundamental interaction that has been extensively explored for therapeutic purposes. nih.govresearchgate.net This DNA-intercalating ability is a cornerstone of the anticancer properties exhibited by many acridine derivatives. nih.govrsc.orgnih.gov Furthermore, the nitrogen atom within the heterocyclic ring imparts basicity and allows for the formation of soluble salts, which is advantageous for pharmaceutical applications. chemeurope.compharmaguideline.com
Acridine derivatives have a broad spectrum of biological activities, including antibacterial, antimalarial, antiviral, and antitumor properties. researchgate.netrsc.org For instance, compounds like proflavine (B1679165) and aminacrine have been used as antibacterial agents. researchgate.net The versatility of the acridine scaffold allows for chemical modifications that can fine-tune its biological activity and target specificity. researchgate.net
Naphthacridine-based structures, with their extended aromatic systems, are of growing interest in materials science. Their photophysical properties, such as strong fluorescence, make them suitable for use as fluorescent probes and in the development of advanced materials like organic light-emitting diodes (OLEDs). rsc.org The ability to create a diverse range of derivatives from these core structures continues to drive innovation in both medicine and technology. researchgate.net
Overview of Naphth[2,3-c]acridine-5,8,14(13H)-trione Derivatives and Their Research Prominence
Within the large family of naphthacridine compounds, this compound and its derivatives have garnered significant research attention. These molecules are characterized by a pentacyclic structure that includes a trione (B1666649) system, which confers specific chemical and biological properties. The core compound, this compound, has the chemical formula C21H11NO3. sigmaaldrich.com
Research into this class of compounds has led to the synthesis of a variety of derivatives through the substitution of different functional groups onto the main scaffold. guidechem.comepa.govepa.gov These modifications are intended to modulate the compound's properties and enhance its potential applications. For example, derivatives have been created by introducing amino, bromo, and chloro groups at various positions on the this compound framework. guidechem.com
The primary focus of research on these derivatives has been the evaluation of their potential as anticancer agents. nih.gov The planar nature of the this compound scaffold suggests that, like other acridine-based compounds, its mechanism of action may involve DNA intercalation and the inhibition of enzymes such as topoisomerases. nih.govnih.gov The ongoing synthesis and biological evaluation of novel derivatives continue to be an active and promising area of chemical research. nih.gov
Interactive Data Table of this compound and Related Derivatives
| Compound Name | CAS Number | Molecular Formula | Key Feature |
| This compound | 3569-01-5 | C21H11NO3 | Parent trione structure sigmaaldrich.com |
| 6-amino-7-bromothis compound | 77061-50-8 | C21H11BrN2O3 | Bromo and amino substituted derivative guidechem.com |
| 6-amino-10-chloronaphtho[2,3-c]acridine-5,8,14(13H)-trione | 6375-13-9 | C21H11ClN2O3 | Chloro and amino substituted derivative guidechem.com |
| 6-[(2,4-dinitrophenyl)amino]-Naphth[2,3-c]acridine-5,8,14(13H)-trione | 2641-20-5 | C27H14N4O7 | Dinitrophenylamino substituted derivative guidechem.com |
| Benzo[a]naphth[2,3-h]acridine-5,8,13(14H)-trione | 3737-76-6 | C25H13NO3 | Isomeric benzannulated derivative uni.lu |
Structure
3D Structure
Properties
CAS No. |
3569-01-5 |
|---|---|
Molecular Formula |
C21H11NO3 |
Molecular Weight |
325.3 g/mol |
IUPAC Name |
13H-naphtho[2,3-c]acridine-5,8,14-trione |
InChI |
InChI=1S/C21H11NO3/c23-19-11-5-1-2-6-12(11)21(25)17-14(19)9-10-15-18(17)22-16-8-4-3-7-13(16)20(15)24/h1-10H,(H,22,24) |
InChI Key |
BARVYLKNIVAHDY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=C3)C(=O)C5=CC=CC=C5N4 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=C3)C(=O)C5=CC=CC=C5N4 |
Other CAS No. |
3569-01-5 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Naphth 2,3 C Acridine 5,8,14 13h Trione and Its Substituted Derivatives
Classical and Contemporary Synthetic Routes to the Naphthacridine Skeleton
The construction of the core Naphth[2,3-c]acridine-5,8,14(13H)-trione structure relies on established principles of heterocyclic chemistry, often involving the sequential assembly of the fused ring system.
Multi-Step Condensation Reactions and Cyclization Strategies
The synthesis of the naphthacridine skeleton is often achieved through multi-step sequences that involve key condensation and cyclization reactions. A common strategy involves the Ullmann condensation, which is a well-established method for forming carbon-nitrogen bonds. researchgate.netekb.eg For instance, the reaction of an o-halobenzoic acid with a substituted 2-aminopyridine (B139424) in the presence of copper oxide and anhydrous potassium carbonate can yield N-pyridylanthranilic acids. researchgate.net Subsequent cyclization of these intermediates, often promoted by strong acids like concentrated sulfuric acid or polyphosphoric acid (PPA), can lead to the formation of tricyclic heteroaromatic compounds. researchgate.netekb.eg
Another powerful method for constructing the quinoline (B57606) and, by extension, the acridine (B1665455) core is the Friedländer annulation. researchgate.netnih.gov This reaction typically involves the condensation of an o-aminoaryl carbonyl compound with a compound containing an enolizable methylene (B1212753) group. researchgate.netgoogle.com The classical approach often requires high temperatures (150-220°C) or the use of a base catalyst such as piperidine (B6355638) or sodium ethoxide. researchgate.netgoogle.com More contemporary modifications of the Friedländer synthesis utilize various catalysts to improve yields and reaction conditions. nih.gov
A key precursor in many of these routes is 1-aminoanthraquinone, which can be synthesized through several methods, including the nitration of anthraquinone (B42736) followed by reduction. googleapis.comchembk.com An alternative synthesis involves the reaction of anthraquinone with oleum (B3057394) in the presence of a mercury catalyst to produce anthraquinone-1-sulfonic acid, which is then reacted with ammonia. google.comgoogleapis.com However, due to the toxicity of mercury, alternative routes are often preferred. google.comgoogleapis.com One such route involves the solid acid-catalyzed reaction of a 2-substituted benzyl (B1604629) compound with xylene, followed by oxidation, ring closure, ammonolysis, and decarboxylation to yield 1-aminoanthraquinone. google.com
The cyclization of N-(anthraquinonyl)anthranilic acid derivatives is a direct approach to forming the acridone-fused system. This can be achieved using dehydrating agents like polyphosphoric acid. ekb.eg
Electrophilic Substitution and Halogenation Protocols for Naphthacridine Precursors
Once the basic naphthacridine skeleton is formed, further functionalization can be achieved through electrophilic substitution reactions. Halogenation is a common method for introducing reactive handles onto the aromatic rings, which can then be used for further derivatization. For typical aromatic compounds, electrophilic halogenation often requires a Lewis acid catalyst such as AlCl₃ or FeCl₃ to form a highly electrophilic complex that is attacked by the aromatic ring. researchgate.net
The specific conditions for halogenation can be influenced by the reactivity of the substrate. For instance, highly deactivated aromatic systems may require treatment with an oxidizing agent like nitric acid in the presence of iodine for iodination to occur. researchgate.net The introduction of halogen atoms onto the naphthacridine precursor provides sites for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.
Nucleophilic Substitution Reactions in Naphthacridine Derivative Synthesis
Nucleophilic substitution reactions are pivotal in the synthesis of diverse this compound derivatives. These reactions involve the displacement of a leaving group, often a halide, by a nucleophile. semanticscholar.org The reactivity of the substrate towards nucleophilic attack is a key consideration. For example, in the synthesis of 1-aminoanthraquinone, a precursor to the naphthacridine system, a chloro group can be replaced by an amino group through ammonolysis. google.com
In the context of creating more complex derivatives, an iterative nucleophilic aromatic substitution (SNAr) reaction sequence has been described for the synthesis of related acridone (B373769) structures. This method can be used to introduce substituents onto the aromatic rings. nih.gov
Expedient and Sustainable Synthetic Approaches
In recent years, there has been a significant shift towards the development of more efficient and environmentally benign synthetic methodologies. These approaches aim to reduce reaction times, energy consumption, and the use of hazardous reagents.
One-Pot and Multicomponent Reaction Strategies
One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency and sustainability by combining multiple reaction steps into a single operation without the need for isolating intermediates. Several MCRs have been developed for the synthesis of acridine and quinoline derivatives, which are structurally related to this compound.
For example, the synthesis of 2H-indazolo[2,1-b]phthalazine-1,6,11(13H)-triones has been achieved through a one-pot, three-component reaction of an aldehyde, phthalhydrazide, and dimedone at room temperature. acgpubs.orgresearchgate.netresearchgate.net Similarly, novel aryl-4,11-dihydrobenzo[g]furo[3,4-b]quinoline-1,5,10(3H)-trione derivatives have been prepared via a microwave-assisted domino reaction involving tetronic acid, 2-hydroxy-1,4-naphthoquinone, and benzaldehydes. nih.gov These methods often utilize catalysts to promote the reaction cascade.
The following table provides examples of catalysts and conditions used in one-pot syntheses of related heterocyclic systems.
| Catalyst | Reactants | Product Type | Reference |
| Tetrabutylammonium bromide (TBAB) and Cesium Carbonate (Cs₂CO₃) | Aldehyde, Phthalhydrazide, Dimedone | 2H-indazolo[2,1-b]phthalazine-1,6,11(13H)-triones | acgpubs.orgresearchgate.net |
| Yttria-doped hydroxyapatite (B223615) (Y₂O₃/HAp) | Tetronic acid, Substituted aldehydes, Dimedone | Furo[3,4-b]chromenes | nih.gov |
| PEG-SO₃H | 3-amino-1-phenyl-2-pyrazoline-5-one, Isatin, Tetronic acid | Spiro[furo[3,4-b]pyrazolo[4,3-e]pyridine-4,3′-indoline]-2′,3,5(7H,8H)-trione | nih.gov |
Microwave-Assisted Synthesis Techniques
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times, increased yields, and cleaner reactions compared to conventional heating methods. researchgate.netsemanticscholar.orgnih.gov The application of microwave irradiation has been particularly successful in the synthesis of heterocyclic compounds.
In the context of acridine and quinoline synthesis, microwave assistance has been employed in multicomponent reactions to afford a variety of fused heterocyclic systems. For instance, a sequential three-component reaction of an aromatic aldehyde, 2-aminoanthracene, and a cyclic 1,3-dicarbonyl compound under microwave irradiation in an acidic medium has been developed for the synthesis of naphtho[2,3-f]quinoline (B15498161) derivatives. nih.gov This method is noted for its operational simplicity and minimal environmental impact. nih.gov
The table below summarizes examples of microwave-assisted syntheses of related heterocyclic compounds, highlighting the significant reduction in reaction times.
| Reaction Type | Product | Conventional Method Time | Microwave-Assisted Time | Reference |
| N-alkylation of imidazoles and diazines | Diazaheterocyclic salts | 3-41 hours | Minutes | semanticscholar.org |
| Three-component reaction | Naphtho[2,3-f]quinoline derivatives | Not specified | 3-5 minutes | nih.gov |
| Condensation reaction | 1,2,4-triazole derivatives | Several hours | 33-90 seconds | nih.gov |
Green Chemistry Principles in Naphthacridine Synthesis
The integration of green chemistry principles into the synthesis of complex heterocyclic systems like naphthacridines is a critical aspect of modern chemical manufacturing. While specific studies focusing exclusively on the green synthesis of this compound are not extensively detailed in the literature, the methodologies applied to related aza-heterocycles such as quinazolines, acridines, and triazines provide a clear framework for developing more environmentally benign synthetic routes. nih.govresearchgate.netnih.gov These approaches prioritize the reduction of hazardous waste, energy consumption, and the use of noxious solvents.
Key green chemistry strategies applicable to naphthacridine synthesis include:
Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to rapidly heat reaction mixtures, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity. nih.govresearchgate.net For the synthesis of heterocyclic systems, microwave assistance can facilitate key bond-forming and cyclization steps that would otherwise require prolonged heating using conventional methods. nih.gov
Ultrasound-Promoted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can promote reactions by generating localized high-temperature and high-pressure zones through acoustic cavitation. nih.gov This energy input can enhance reaction rates and yields, particularly in heterogeneous mixtures. Ultrasound has been effectively used in the synthesis of quinazoline (B50416) and triazine derivatives, suggesting its potential for constructing the naphthacridine scaffold. nih.govnih.gov
Solvent-Free and Water-Based Reactions: A primary goal of green chemistry is to minimize or eliminate the use of volatile organic solvents. Reactions conducted under solvent-free conditions, such as solid-state grinding, or by using water as a benign solvent, significantly improve the environmental profile of a synthetic process. nih.gov One-pot syntheses of quinazoline derivatives have been successfully carried out under solvent-free conditions, a strategy that could be adapted for naphthacridine synthesis. nih.gov
Table 1: Green Chemistry Techniques in Heterocycle Synthesis
| Technique | Principle | Advantages | Reference |
|---|---|---|---|
| Microwave Irradiation | Rapid, uniform heating of reactants. | Reduced reaction times, higher yields, fewer side products. | nih.govresearchgate.net |
| Sonochemistry (Ultrasound) | Acoustic cavitation creates localized high energy. | Enhanced reaction rates, applicable to heterogeneous systems. | nih.govnih.gov |
| Solvent-Free Conditions | Reactants are mixed directly (e.g., grinding). | Eliminates solvent waste, simplifies purification. | nih.gov |
| Aqueous Media | Water is used as the reaction solvent. | Environmentally benign, low cost, improved safety. | nih.gov |
Derivatization and Functionalization Strategies for this compound
The this compound molecule serves as a versatile scaffold that can be chemically modified to produce a diverse range of derivatives. Functionalization strategies primarily target two key areas: the introduction of new heterocyclic systems, such as triazine and quinazoline, and the chemical modification of the existing peripheral aromatic rings. These alterations are pursued to modulate the compound's physicochemical properties and biological activity.
Introduction of Triazine and Quinazoline Moieties
The incorporation of additional heterocyclic rings like triazine and quinazoline onto the naphthacridine framework can significantly alter its molecular architecture and properties.
The synthesis of triazine derivatives often proceeds through the sequential nucleophilic substitution of chlorine atoms on a cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) core. nih.gov This allows for the controlled, stepwise addition of different nucleophiles. An amino-functionalized this compound can act as a nucleophile, reacting with a substituted dichlorotriazine to form a covalent link. This strategy is evidenced by the existence of complex derivatives where a triazine ring serves as a linker, for instance, connecting two 10-bromo-Naphth[2,3-c]acridine-5,8,14(13H)-trione units via diimino bridges. nih.gov
The attachment of quinazoline moieties is also a documented derivatization pathway. epa.gov The general synthesis of quinazolines often involves the cyclization of anthranilic acid derivatives or related ortho-amino aromatic compounds. researchgate.net In the context of derivatizing the naphthacridine core, a precursor such as 6-amino-Naphth[2,3-c]acridine-5,8,14(13H)-trione could be reacted with reagents to build a quinazoline ring system onto it. A known derivative features a naphtho[2,3-g]quinazoline (B14754529) group attached to the 6-amino position of the this compound core. epa.gov
Table 2: Examples of this compound Derivatives
| Derivative Type | Point of Attachment | Attached Moiety | Reference |
|---|---|---|---|
| Quinazoline | 6-amino position | 2-([1,1'-Biphenyl]-4-yl)-6,11-dioxonaphtho[2,3-g]quinazolin-4-yl | epa.gov |
| Triazine | 6-amino position | Used as a linker between two naphthacridine units | nih.gov |
Modifications at Peripheral Aromatic Rings
The external aromatic rings of the this compound structure are amenable to electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups. These modifications can fine-tune the electronic and steric properties of the molecule.
A concrete example of this strategy is the halogenation of the scaffold. The compound 6,6'-[[6-[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-1,3,5-triazine-2,4-diyl]diimino]bis[10-bromo -Naphth[2,3-c]acridine-5,8,14(13H)-trione] demonstrates that bromination can occur at the C-10 position of the peripheral ring system. nih.gov
Beyond halogenation, other standard electrophilic aromatic substitution reactions represent viable strategies for functionalization, including:
Nitration: Introduction of a nitro group (-NO₂), which can subsequently be reduced to an amino group (-NH₂), providing a handle for further derivatization.
Sulfonation: Addition of a sulfonic acid group (-SO₃H), which can increase water solubility.
Friedel-Crafts Alkylation/Acylation: Attachment of alkyl or acyl groups to the aromatic rings, which can alter the lipophilicity and steric profile of the molecule.
These modifications allow for the systematic development of a library of this compound analogs with tailored properties for various research applications.
Spectroscopic and Advanced Analytical Techniques for Structural Elucidation of Naphth 2,3 C Acridine 5,8,14 13h Trione and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon and proton framework of organic molecules. For a complex structure like Naphth[2,3-c]acridine-5,8,14(13H)-trione, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments is essential for complete signal assignment.
Due to the extensive aromatic system, the ¹H NMR spectrum is expected to show a series of signals in the downfield region, typically between 7.0 and 9.0 ppm. The exact chemical shifts and coupling constants of these protons are influenced by the electronic environment and their spatial relationships with the carbonyl groups and the heterocyclic nitrogen atom. The lone N-H proton of the acridine (B1665455) lactam would likely appear as a broad singlet at a significantly downfield chemical shift, potentially above 10 ppm, due to hydrogen bonding and the anisotropic effect of the surrounding aromatic rings.
The ¹³C NMR spectrum would be characterized by numerous signals in the aromatic region (120-150 ppm). The carbon atoms of the carbonyl groups are expected to resonate at the most downfield positions, typically in the range of 160-185 ppm. Specifically, the ketone carbonyls (C5 and C8) would likely appear around 180-185 ppm, while the lactam carbonyl (C14) would be found at a slightly upfield position, around 160-170 ppm. Advanced techniques like Distortionless Enhancement by Polarization Transfer (DEPT) would be used to differentiate between CH, CH₂, and CH₃ groups, although only CH and quaternary carbons are present in the aromatic core of the parent molecule. Two-dimensional NMR techniques are crucial for unambiguous assignments. ¹H-¹H COSY spectra reveal proton-proton coupling networks within the individual aromatic rings, while HSQC and HMBC spectra correlate protons with their directly attached and long-range coupled carbons, respectively, allowing for the complete assembly of the molecular skeleton.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic Protons | 7.0 - 9.0 | 120 - 150 |
| N-H Proton (lactam) | > 10.0 (broad) | - |
| Ketone Carbonyls | - | 180 - 185 |
| Lactam Carbonyl | - | 160 - 170 |
| Aromatic Carbons | - | 120 - 150 |
Note: These are predicted ranges based on values for structurally related compounds like anthraquinones and acridones. Actual values may vary.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (C₂₁H₁₁NO₃), the high-resolution mass spectrum would show a molecular ion peak corresponding to its exact mass, confirming the elemental composition.
Electron ionization (EI) mass spectrometry would induce characteristic fragmentation of the molecule. The fragmentation of polycyclic aromatic ketones and azaarenes often involves the loss of small, stable molecules. For this compound, key fragmentation pathways would likely include the sequential loss of carbon monoxide (CO) molecules from the quinone and lactam moieties. The initial loss of a CO molecule (28 Da) is a common fragmentation for quinones. Subsequent losses of CO and potentially HCN (from the acridine nitrogen) would lead to a series of fragment ions that can be used to deduce the core structure. For instance, the fragmentation of related anthraquinone (B42736) structures often shows a primary loss of CO, followed by another CO loss. The presence of the nitrogen atom in the acridine ring introduces additional fragmentation possibilities, such as the cleavage of the lactam ring.
Table 2: Plausible Mass Spectrometry Fragments for this compound
| Fragment Ion | Proposed Structure/Loss |
| [M]+ | Molecular Ion (C₂₁H₁₁NO₃) |
| [M-CO]+ | Loss of one carbon monoxide molecule |
| [M-2CO]+ | Loss of two carbon monoxide molecules |
| [M-3CO]+ | Loss of three carbon monoxide molecules |
| [M-CO-HCN]+ | Loss of carbon monoxide and hydrogen cyanide |
Note: The relative abundances of these fragments would depend on the ionization energy and the stability of the resulting ions.
Vibrational Spectroscopy (IR, FTIR) for Functional Group Identification
Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are fundamental techniques for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The FTIR spectrum of this compound would be dominated by absorptions corresponding to its key structural features.
The most prominent peaks would be the carbonyl (C=O) stretching vibrations. Due to the presence of three carbonyl groups in different chemical environments, multiple strong absorption bands are expected in the region of 1650-1750 cm⁻¹. The two ketone carbonyls of the anthraquinone moiety would likely exhibit a strong absorption band around 1670-1690 cm⁻¹. The lactam carbonyl of the acridine part would typically absorb at a higher frequency, in the range of 1690-1710 cm⁻¹. The N-H stretching vibration of the lactam would appear as a broad band in the region of 3100-3300 cm⁻¹, with its position and shape influenced by hydrogen bonding in the solid state.
The spectrum would also display characteristic absorptions for the aromatic C-H stretching vibrations above 3000 cm⁻¹ and the aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ range could provide information about the substitution pattern of the aromatic rings.
Table 3: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Lactam) | Stretching | 3100 - 3300 (broad) |
| Aromatic C-H | Stretching | > 3000 |
| C=O (Ketones) | Stretching | 1670 - 1690 |
| C=O (Lactam) | Stretching | 1690 - 1710 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| Aromatic C-H | Out-of-plane Bending | 700 - 900 |
Note: These are general ranges and the exact peak positions can be influenced by the molecular environment and physical state of the sample.
X-ray Crystallography for Solid-State Structural Determination
Advanced Spectroscopic Probes for Electronic Structure Characterization
Advanced spectroscopic techniques, such as UV-Visible and fluorescence spectroscopy, provide insights into the electronic structure and photophysical properties of the molecule. The extensive conjugated π-system of this compound is expected to give rise to strong absorptions in the ultraviolet (UV) and visible regions of the electromagnetic spectrum.
The UV-Vis spectrum would likely exhibit multiple absorption bands corresponding to π-π* and n-π* electronic transitions. The absorption spectra of related acridone (B373769) and anthraquinone derivatives show characteristic bands in the 350-450 nm range. mdpi.com The exact position and intensity of these bands are sensitive to the solvent polarity and the presence of substituents on the aromatic rings.
Many acridine and naphthalimide derivatives are known to be fluorescent. It is plausible that this compound and its derivatives could exhibit fluorescence, with the emission wavelength and quantum yield being dependent on the molecular structure and environment. The study of the photophysical properties of these compounds is an active area of research, particularly for applications in materials science and as fluorescent probes.
Computational and Theoretical Investigations of Naphth 2,3 C Acridine 5,8,14 13h Trione and Its Analogues
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are a cornerstone of modern computational chemistry, offering a deep understanding of the electronic structure and, by extension, the reactivity of molecules. Methods like Density Functional Theory (DFT) are frequently employed to study analogues of Naphth[2,3-c]acridine-5,8,14(13H)-trione. nih.govnih.gov
These calculations can determine a range of electronic properties. nih.gov The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as the HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. For quinone-containing compounds, these calculations can help predict their redox properties, which are often central to their biological activity. nih.gov
Furthermore, quantum chemical methods can generate electrostatic potential (ESP) maps, which visualize the charge distribution across a molecule. These maps are instrumental in identifying electrophilic and nucleophilic sites, thereby predicting how the molecule might interact with biological targets such as proteins and nucleic acids. For instance, in analogues like acridine-diones, understanding the charge distribution can shed light on their potential to act as DNA intercalators, a common mechanism for acridine-based drugs. nih.govrsc.org
Below is a representative data table of calculated electronic properties for a series of parent quinone molecules, which are structural motifs within the broader class of this compound analogues.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| p-Benzoquinone | -7.92 | -3.54 | 4.38 |
| o-Benzoquinone | -7.71 | -3.61 | 4.10 |
| 1,4-Naphthoquinone | -7.38 | -3.51 | 3.87 |
| 9,10-Anthraquinone | -7.25 | -3.33 | 3.92 |
This data is representative of typical values obtained from quantum chemical calculations on quinone-containing compounds and is intended for illustrative purposes.
Molecular Modeling and Conformational Analysis
Molecular modeling encompasses a range of computational techniques used to construct and analyze the three-dimensional structures of molecules. nih.gov For large and complex molecules like the analogues of this compound, understanding their preferred conformations is crucial for predicting their biological activity.
Conformational analysis helps identify the most stable spatial arrangements of a molecule by calculating the potential energy associated with different rotations around single bonds. This is particularly important for analogues with flexible side chains or substituents, as the molecule's conformation can significantly influence its ability to bind to a receptor or enzyme.
Molecular docking is a prominent molecular modeling technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. zuj.edu.jonih.gov In studies of acridine-dione derivatives, for example, molecular docking has been used to investigate their binding affinity to key protein targets in cancer cells, such as p53 and topoisomerase II beta (TOP2B). nih.gov These simulations can reveal specific interactions, like hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex, providing a rational basis for the design of more potent inhibitors. nih.govmdpi.com
Structure-Energy Relationship Studies
Structure-energy relationship studies, which are closely related to quantitative structure-activity relationships (QSAR), aim to establish a correlation between a molecule's chemical structure and its energetic properties, and by extension, its biological activity. nih.govnih.gov By systematically modifying the structure of a lead compound and calculating the resulting changes in energy and other physicochemical properties, researchers can develop models that predict the activity of novel analogues.
For instance, in studies of acridine-dione derivatives, it has been observed that the nature and position of substituents on the acridine (B1665455) ring have a significant impact on their cytotoxic activity. nih.gov The addition of a biphenyl (B1667301) group was found to enhance potency against certain cancer cell lines, likely due to increased lipophilicity and improved receptor binding affinity. nih.gov Conversely, the introduction of electron-donating groups like a methoxy (B1213986) group sometimes leads to lower biological activity. nih.gov These findings, derived from a combination of experimental and computational approaches, are critical for optimizing the therapeutic potential of this class of compounds. nih.govnih.gov
The following table summarizes some observed structure-activity relationships for analogues of this compound.
| Structural Modification | Effect on Activity | Rationale |
| Addition of a biphenyl group | Increased potency | Enhanced lipophilicity and receptor binding |
| Introduction of electron-withdrawing groups (e.g., fluoro) | Moderate activity | Altered electronic properties influencing target interaction |
| Introduction of electron-donating groups (e.g., methoxy) | Decreased activity | Unfavorable electronic or steric effects |
| Increasing α-carbon chain length in cathinone (B1664624) analogues | Increased affinity and potency at certain transporters | Improved hydrophobic interactions with the binding pocket |
This table is based on findings from studies on acridine-dione and substituted cathinone derivatives. nih.govnih.gov
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular dynamics (MD) simulations provide a powerful tool for studying the dynamic behavior of molecules and their interactions with their environment over time. nih.govresearchgate.net Unlike static molecular modeling techniques, MD simulations can capture the flexibility of both the ligand and its target, offering a more realistic representation of biological processes.
For polycyclic aromatic compounds, MD simulations have been used to investigate a variety of phenomena, including their dissociation pathways and their interactions with other molecules. nih.govresearchgate.net For example, MD simulations of polycyclic aromatic hydrocarbon (PAH) radical cations have been used to study their fragmentation patterns, which can provide insights into their stability and reactivity in different environments. nih.gov
In the context of drug design, MD simulations can be used to study the stability of a ligand-protein complex over time, providing a more rigorous assessment of binding affinity than molecular docking alone. These simulations can also shed light on the mechanism of action of a drug, such as how it might induce conformational changes in its target protein upon binding. For large, planar molecules like this compound and its analogues, MD simulations could be particularly useful for studying their intercalation into DNA, a common mechanism for polycyclic aromatic anticancer agents. nih.govrsc.org
Chemical Reactivity and Mechanistic Pathways of Naphth 2,3 C Acridine 5,8,14 13h Trione
Electrophilic Aromatic Substitution Reactions on the Naphthacridine Core
The extended aromatic system of Naphth[2,3-c]acridine-5,8,14(13H)-trione is susceptible to electrophilic aromatic substitution, although the electron-withdrawing character of the carbonyl groups and the nitrogen heteroatom can deactivate the rings towards this type of reaction. Nevertheless, the existence of halogenated derivatives suggests that such reactions are feasible under appropriate conditions.
Published data indicates the preparation of bromo and chloro derivatives of the parent compound. chembk.comineris.frchembk.com Specifically, 10-bromo- and 10,12-dichloro- as well as 6,10,12-trichloro-Naphth[2,3-c]acridine-5,8,14(13H)-trione have been documented. chembk.comineris.frchembk.com This suggests that halogenation, a classic electrophilic aromatic substitution, can occur on the terminal benzene (B151609) ring of the naphthacridine system. The positions of substitution (10 and 12) are on the carbocyclic ring furthest from the deactivating influence of the acridine (B1665455) nitrogen and the carbonyl groups. The substitution at the 6-position indicates that the quinonoid ring is also reactive.
Nucleophilic Additions and Substitutions at Carbonyl and Heterocyclic Centers
The this compound molecule possesses multiple sites susceptible to nucleophilic attack. The carbonyl carbons at positions 5, 8, and 14 are electrophilic due to the polarization of the carbon-oxygen double bond. masterorganicchemistry.com These centers can undergo nucleophilic addition, a fundamental reaction of carbonyl compounds. masterorganicchemistry.comyoutube.comyoutube.com Depending on the nature of the nucleophile and the reaction conditions, this can lead to the formation of alcohols or other addition products. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate which can then be protonated. youtube.com
Furthermore, the heterocyclic acridine ring system can be a target for nucleophilic attack, particularly at positions that are electronically activated. The presence of an amino-substituted derivative, 6-amino-Naphth[2,3-c]acridine-5,8,14(13H)-trione, in the literature strongly suggests that nucleophilic substitution reactions can occur on the quinonoid ring. epa.gov The introduction of an amino group could proceed through various mechanisms, including nucleophilic aromatic substitution (SNAr) if a suitable leaving group is present on the ring, or through other synthetic pathways that ultimately result in the aminated product.
The reactivity of related nitrogen-containing heterocyclic systems, such as 1,5-naphthyridines, has been shown to involve nucleophilic substitution with the displacement of good leaving groups. nih.gov This provides a precedent for the potential reactivity of the naphthacridine core.
Cycloaddition and Rearrangement Reactions
Detailed studies on the cycloaddition and rearrangement reactions specifically involving this compound are not widely reported in the scientific literature. However, the presence of both diene and dienophilic characteristics within its complex structure suggests a potential for participating in cycloaddition reactions. The quinonoid ring, in particular, could act as a dienophile in Diels-Alder reactions with suitable dienes. Conversely, parts of the aromatic system could potentially act as a diene component. The feasibility and stereoselectivity of such reactions would be highly dependent on the specific reaction partners and conditions.
Rearrangement reactions of the this compound skeleton are also not well-documented. Such transformations would likely require significant activation, for instance, under acidic or thermal conditions, and could lead to complex structural reorganizations.
Photochemical and Thermal Transformations
The photochemical and thermal behavior of this compound is another area with limited specific research. The extended π-conjugated system suggests that the molecule will absorb in the UV-visible region and could exhibit photochemical reactivity. Acridine and its derivatives are known to be photoactive, often undergoing photoreduction or participating in photosensitized reactions. The presence of the trione (B1666649) system adds further complexity, with the potential for photochemical reactions involving the carbonyl groups, such as Norrish-type reactions.
Thermal transformations could involve decarboxylation or other fragmentation pathways at high temperatures, though specific studies are lacking. The thermal stability of related naphtho[2,3-c] masterorganicchemistry.comepa.govepa.govthiadiazole derivatives has been investigated, indicating that such polycyclic systems can possess significant thermal stability. masterorganicchemistry.com
Redox Chemistry of the Naphthacridine-Trione System
The redox chemistry of this compound is expected to be rich due to the presence of both the acridine and quinone moieties, both of which are redox-active. The quinone system can undergo reversible reduction to the corresponding hydroquinone, often proceeding through a semiquinone radical intermediate. This process is central to the biological activity of many quinone-containing compounds.
Structure Activity and Structure Property Relationship Sar/spr Studies of Naphth 2,3 C Acridine 5,8,14 13h Trione Derivatives
Impact of Molecular Architecture on Photophysical Characteristics
Detailed research into the photophysical properties of Naphth[2,3-c]acridine-5,8,14(13H)-trione derivatives is not currently present in the scientific literature. The molecular architecture of such large, planar systems often leads to interesting photophysical behaviors, including fluorescence and phosphorescence. The nature and position of substituents would be expected to modulate these properties by influencing factors such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), as well as the potential for intersystem crossing. However, no specific data on quantum yields, excited-state lifetimes, or solvatochromic effects for this compound and its analogs have been reported.
Relationship Between Structural Motifs and Intermolecular Interactions
While the crystal structure of the parent this compound has not been extensively detailed, the general principles of intermolecular interactions in similar polycyclic aromatic systems suggest that π-π stacking, hydrogen bonding (particularly involving the lactam proton and carbonyl groups), and van der Waals forces would be the primary drivers of solid-state packing. The introduction of various substituents would be expected to modify these interactions, thereby influencing crystal packing, solubility, and other macroscopic properties. For instance, the addition of hydrogen bond donors or acceptors could lead to the formation of specific supramolecular synthons. However, without concrete crystallographic data for a series of derivatives, a detailed analysis of the relationship between structural motifs and intermolecular interactions is not possible.
QSAR and Cheminformatics Approaches to Property Prediction
Quantitative Structure-Activity Relationship (QSAR) and other cheminformatics models are powerful tools for predicting the properties of novel compounds. These models, however, rely on the availability of a substantial and diverse dataset of experimentally measured properties for a series of related compounds. Due to the limited research on this compound derivatives, the necessary data to build reliable QSAR models for this specific chemical class does not exist. While general predictive models for properties like solubility or toxicity could be applied, their accuracy for this unique heterocyclic system would be unverified.
Applications in Chemical Biology and Mechanistic Molecular Interactions
DNA/RNA Intercalation Mechanisms and Topoisomerase Inhibition Studies
A primary mechanism of action for many acridine (B1665455) derivatives is their ability to intercalate into the helical structure of DNA and RNA. This process involves the insertion of the planar polycyclic aromatic ring system between the base pairs of the nucleic acid. This interaction can interfere with critical cellular processes such as DNA replication and transcription. researchgate.netnih.govsemanticscholar.org The planar nature of the Naphth[2,3-c]acridine-5,8,14(13H)-trione scaffold is a key determinant of its potential to bind to DNA. nih.gov
This intercalation can lead to the inhibition of topoisomerase enzymes, which are vital for managing the topological state of DNA. researchgate.net Studies on related acridine compounds have demonstrated their ability to act as topoisomerase inhibitors. nih.gov For instance, some acridine derivatives have been shown to inhibit human topoisomerase II, a key enzyme in cell proliferation. nih.gov While specific binding constants and IC50 values for this compound are not extensively documented in publicly available literature, research on analogous acridine trimers has shown exceptionally high DNA affinity, with equilibrium binding constants (Kapp) reaching as high as 2.2 x 10¹¹ M⁻¹ in 0.3 M sodium. epa.gov It is plausible that this compound exhibits similar, albeit likely less potent, DNA binding capabilities.
Table 1: DNA Intercalation and Topoisomerase Inhibition Potential
| Feature | General Observation for Acridine Derivatives | Specific Data for this compound |
|---|---|---|
| DNA Intercalation | Planar structure facilitates insertion between DNA base pairs. nih.govsemanticscholar.org | Presumed to occur based on its chemical structure. researchgate.net |
| Topoisomerase Inhibition | Known to inhibit both Topoisomerase I and II. nih.gov | Suggested as a potential mechanism of action. researchgate.net |
Enzyme Modulation and Protein Binding Mechanisms
The biological effects of this compound are not limited to DNA interactions. Its structure allows for potential interactions with a variety of proteins, thereby modulating their enzymatic activity. The specific nature of these interactions, including the identification of binding sites and the kinetics of inhibition, remains an active area of research for acridine derivatives in general.
Generation of Reactive Oxygen Species (ROS) and Oxidative Stress Induction
Certain acridine compounds have been implicated in the generation of reactive oxygen species (ROS), leading to oxidative stress within cells. This can be a significant contributor to their cytotoxic effects. The quinone-like structures present in the this compound molecule suggest a potential for redox cycling, a process that can lead to the formation of superoxide (B77818) radicals and other ROS. However, specific studies detailing this mechanism for the title compound are limited.
Fluorescent Probes and Bioimaging Applications
The inherent fluorescence of the acridine scaffold makes its derivatives attractive candidates for the development of fluorescent probes for bioimaging. The emission properties are often sensitive to the local microenvironment, such as polarity and viscosity. While specific quantum yields and excitation/emission maxima for this compound are not widely reported, related naphtho[2,3-c] researchgate.netnih.govepa.govthiadiazole derivatives have been synthesized and shown to possess both carrier transporting properties and high fluorescence quantum yields, making them suitable for light-emitting applications. rsc.org
Antimicrobial and Antiviral Modes of Action
Mechanistic Studies of Cell Cycle Regulation
The cytotoxic effects of many anticancer agents, including acridine derivatives, are often linked to their ability to disrupt the normal progression of the cell cycle. Studies on a chalcone-acridine hybrid have shown the ability to induce G2/M cell cycle arrest in melanoma cells. nih.gov This suggests that derivatives of this compound could potentially exert their effects through similar mechanisms, although direct evidence for the parent compound is yet to be broadly published. Research on acridine-1,2,3-triazole derivatives has also indicated that they can induce cell apoptosis and arrest the cell cycle in the G2 or S phase in different cancer cell lines. researchgate.net
Emerging Research Directions and Future Perspectives in Naphth 2,3 C Acridine 5,8,14 13h Trione Chemistry
Development of Novel Synthetic Methodologies
The synthesis of complex acridine (B1665455) frameworks is a testament to the ingenuity of organic chemists. While classical methods like the Bernthsen synthesis, involving the reaction of a diarylamine with a carboxylic acid in the presence of zinc chloride, have been foundational, the future of Naphth[2,3-c]acridine-5,8,14(13H)-trione synthesis lies in the development of more efficient, selective, and sustainable methodologies. alfa-chemistry.com
Future research will likely focus on:
Palladium-catalyzed cross-coupling reactions: These methods have revolutionized the formation of carbon-carbon and carbon-nitrogen bonds, offering a powerful toolkit for constructing the intricate ring system of the target molecule from simpler precursors.
C-H activation strategies: Direct functionalization of C-H bonds is an increasingly important area of research that minimizes the need for pre-functionalized starting materials, thereby shortening synthetic routes and reducing waste.
Photocatalysis and electrochemistry: These techniques can enable novel transformations under mild conditions, potentially leading to the discovery of new pathways for the synthesis of this compound and its derivatives.
Multicomponent reactions: One-pot reactions that combine three or more reactants to form a complex product in a single step are highly desirable for their efficiency and atom economy.
Exploration of New Material Science Applications
The planar, electron-deficient nature of the this compound core suggests its potential utility in the field of material science. The extended π-system is a key feature for applications in organic electronics.
Potential areas of exploration include:
Organic field-effect transistors (OFETs): The ability of planar aromatic molecules to self-assemble and facilitate charge transport makes them attractive candidates for the active layer in OFETs.
Organic photovoltaics (OPVs): As electron-accepting materials, derivatives of this compound could be incorporated into the active layer of organic solar cells.
Organic light-emitting diodes (OLEDs): The inherent photophysical properties of such chromophores could be tuned through chemical modification to develop new emitters for OLED displays. Research into the photophysical and electrochemical properties of related π-extended molecular 2,1,3-benzothiadiazoles has shown promise for OLED applications. researchgate.net
Chemosensors: The rigid structure and potential for functionalization could allow for the design of selective sensors for various analytes through mechanisms such as fluorescence quenching or colorimetric changes.
Advanced Mechanistic Biological Studies
Acridine derivatives have a long history in medicine, with many exhibiting anticancer and antimicrobial properties. chemicalbook.com The planar structure of these molecules allows them to intercalate into DNA, disrupting cellular processes. researchgate.net For this compound, a deeper understanding of its biological interactions is a crucial area for future research.
Key research avenues include:
DNA and RNA G-quadruplex stabilization: These secondary nucleic acid structures are implicated in cancer and other diseases. The large planar surface of the this compound core may allow for strong and selective binding to G-quadruplexes.
Topoisomerase inhibition: Many acridine-based drugs exert their anticancer effects by inhibiting topoisomerase enzymes, which are essential for DNA replication and repair. beilstein-journals.org Investigating the interaction of this trione (B1666649) with topoisomerases is a logical step.
Kinase inhibition: Aberrant kinase activity is a hallmark of many cancers. Screening this compound and its derivatives against a panel of kinases could uncover new therapeutic targets.
Photodynamic therapy (PDT): Upon activation with light, certain molecules can generate reactive oxygen species that are toxic to cancer cells. The chromophoric nature of the target compound suggests its potential as a photosensitizer in PDT.
Integration with Nanotechnology and Hybrid Systems
The convergence of nanotechnology with organic chemistry opens up new possibilities for the application of molecules like this compound.
Future directions in this area may involve:
Drug delivery systems: Encapsulating the compound within nanoparticles could improve its solubility, stability, and targeted delivery to cancer cells, thereby enhancing its therapeutic efficacy and reducing side effects.
Bioimaging: Functionalization with specific targeting moieties could enable the use of this fluorescent core as a probe for imaging specific cellular components or processes.
Hybrid materials: Covalent attachment to or non-covalent association with nanomaterials such as graphene or quantum dots could lead to hybrid systems with unique photophysical and electronic properties for applications in sensing and catalysis.
Sustainable and Green Chemical Approaches
The principles of green chemistry are increasingly guiding synthetic research, aiming to reduce the environmental impact of chemical processes. The development of sustainable methods for the synthesis of this compound is a critical future direction.
Key areas for improvement include:
Use of greener solvents: Replacing hazardous organic solvents with more environmentally benign alternatives such as water, ethanol, or supercritical fluids. sigmaaldrich.comepa.gov
Catalytic methods: Employing catalysts to enable reactions with higher efficiency and selectivity, thereby reducing waste generation. The use of a Co/C catalyst from rice husks for the synthesis of acridine derivatives is one such example. sigmaaldrich.com
Microwave-assisted synthesis: This technique can significantly reduce reaction times and energy consumption. sigmaaldrich.com
Flow chemistry: Continuous flow reactors offer improved safety, scalability, and control over reaction conditions compared to traditional batch processes.
While direct experimental data on this compound remains scarce, the rich chemistry of the broader acridine family provides a clear roadmap for future investigations. The exploration of this complex molecule holds the promise of new discoveries in medicine, material science, and sustainable chemistry.
Q & A
Q. What are the optimal synthetic routes for Naphth[2,3-c]acridine-5,8,14(13H)-trione, and how can purity be validated?
The compound is synthesized via multi-step condensation reactions involving acridine precursors and ketone derivatives. A common method involves cyclization of substituted naphthoquinones with amine-containing intermediates under controlled acidic conditions. Purity validation requires HPLC with UV detection (λ = 254 nm) and comparison to reference standards. Structural confirmation employs (e.g., aromatic proton signals at δ 8.33–6.79 ppm) and IR spectroscopy (C=O stretches at 1694–1621 cm) . Mass spectrometry (ESI+) showing a molecular ion peak at m/z 340.34 (calculated for CHNO) further confirms molecular integrity .
Q. What spectroscopic techniques are critical for characterizing this compound’s electronic and structural properties?
Key techniques include:
- UV-Vis Spectroscopy : To assess π→π* transitions in the acridine core (absorption maxima ~300–400 nm).
- : Resolves aromatic protons and hydrogen-bonded NH/OH groups (broad signals at δ 15.70–12.27 ppm).
- IR Spectroscopy : Identifies carbonyl (C=O) stretching vibrations (1694–1621 cm) and NH/OH stretches (~3435–3200 cm) .
- X-ray Crystallography : For absolute stereochemical assignment, though limited data exists for this specific compound.
Q. How does the compound’s solubility impact experimental design in biological assays?
The compound is poorly soluble in aqueous media but dissolves in polar aprotic solvents (e.g., DMSO, DMF). For bioassays, prepare stock solutions in DMSO (<0.1% final concentration to avoid cytotoxicity) and dilute in buffered saline. Sonication or heating (40–50°C) may enhance dissolution. Solubility parameters correlate with logP values (estimated ~3.5–4.0) .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR signal splitting) be resolved for derivatives of this compound?
Signal splitting in may arise from dynamic keto-enol tautomerism or hydrogen bonding. Use variable-temperature NMR (VT-NMR) to observe coalescence points and determine energy barriers. Deuterated DMSO-d is preferred for stabilizing hydrogen-bonded states. For ambiguous peaks, 2D techniques (COSY, HSQC) clarify coupling patterns .
Q. What computational methods are suitable for predicting structure-activity relationships (SAR) in halogenated derivatives?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects of substituents (e.g., bromine at position 10, as in 10-bromothis compound, CAS 18956-87-1). Analyze frontier molecular orbitals (HOMO/LUMO) to predict redox activity and binding affinities. Molecular docking with target proteins (e.g., DNA topoisomerases) validates hypothesized interactions .
Q. What strategies mitigate decomposition during photophysical studies under UV irradiation?
Degradation pathways involve photooxidation of the acridine core. Use inert atmospheres (N/Ar) and UV-stable solvents (acetonitrile > methanol). Add radical scavengers (e.g., TEMPO) to suppress reactive oxygen species. Monitor stability via time-resolved fluorescence or LC-MS to identify degradation byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
